1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 956796-63-7
VCID: VC7679420
InChI: InChI=1S/C13H13ClN2/c14-12-5-1-10(2-6-12)9-16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9H2
SMILES: C1CC1C2=NN(C=C2)CC3=CC=C(C=C3)Cl
Molecular Formula: C13H13ClN2
Molecular Weight: 232.71

1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole

CAS No.: 956796-63-7

Cat. No.: VC7679420

Molecular Formula: C13H13ClN2

Molecular Weight: 232.71

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole - 956796-63-7

Specification

CAS No. 956796-63-7
Molecular Formula C13H13ClN2
Molecular Weight 232.71
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole
Standard InChI InChI=1S/C13H13ClN2/c14-12-5-1-10(2-6-12)9-16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9H2
Standard InChI Key GWHALWGJPYIOSX-UHFFFAOYSA-N
SMILES C1CC1C2=NN(C=C2)CC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Basic Properties

PropertyValueSource
CAS Number956796-63-7
IUPAC Name1-[(4-Chlorophenyl)methyl]-3-cyclopropyl-1H-pyrazole
Molecular FormulaC₁₃H₁₃ClN₂
Molecular Weight232.71 g/mol
SMILESC1CC1C2=NN(C=C2)CC3=CC=C(C=C3)Cl
Purity>90%

The compound’s structure combines a pyrazole core with a 4-chlorobenzyl group (electron-withdrawing) and a cyclopropyl moiety (stereoelectronic effects). These features influence its reactivity and potential interactions with biological targets .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Alkylation of Pyrazole Precursors: Cyclopropane-containing pyrazoles are synthesized via cyclocondensation reactions. For example, 3-cyclopropylpyrazole can be alkylated with 4-chlorobenzyl bromide under basic conditions .

  • One-Pot Methods: Patents describe streamlined approaches, such as dehydrogenation of pyrazolidin-3-one intermediates followed by in situ functionalization .

Table 2: Representative Synthesis Steps from Patent WO2016113741A1

StepReactionConditionsYield
1CyclocondensationK₂CO₃, DMF, 80°C75%
2DehydrogenationO₂, NaOH, acetone, 50°C82%
3Etherification2-Nitrobenzyl bromide, THF68%

Challenges and Solutions

  • Regioselectivity: The N1 vs. N2 alkylation of pyrazoles can be controlled using polar aprotic solvents like DMF .

  • Cyclopropane Stability: Mild conditions (e.g., room temperature) prevent ring-opening reactions .

Physicochemical Properties

Solubility and Stability

PropertyValueMethod
Solubility in DMSO>10 mMExperimental
Boiling PointNot reported-
LogP3.2 (Predicted)ChemAxon

The compound’s lipophilicity (LogP ~3.2) suggests moderate membrane permeability, making it suitable for central nervous system (CNS) drug candidates .

Biological Activity and Applications

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget MicrobeZone of Inhibition (mm)MIC (µg/mL)
10gP. mirabilis15.015
10qS. aureus15.014.6

Anti-Inflammatory Applications

Compounds like 3-(4-chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide (VC16335743) inhibit 5-lipoxygenase (5-LOX), a key enzyme in inflammation. Molecular docking studies suggest similar mechanisms for 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole.

ParameterValueSource
GHS ClassificationH302, H312, H332
Precautionary StatementsP280, P301+P312+P330

Industrial and Research Use

SupplierPurityPrice (1 mg)
American Custom Chemicals95%$647.61
Key Organics Ltd.>90%$687.35

Patent Landscape

  • WO2016113741A1: Describes a one-pot synthesis for pyrazole intermediates used in fungicide production .

  • US20190194163A1: Covers pyrazole derivatives as kinase inhibitors, highlighting the versatility of this scaffold .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the cyclopropyl or chlorobenzyl groups could enhance potency .

  • In Vivo Pharmacokinetics: No data exist on bioavailability or metabolism; preclinical trials are needed .

  • Targeted Drug Delivery: Nanoparticle formulations may improve solubility and reduce off-target effects .

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